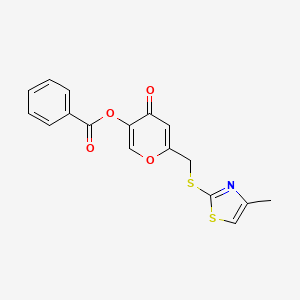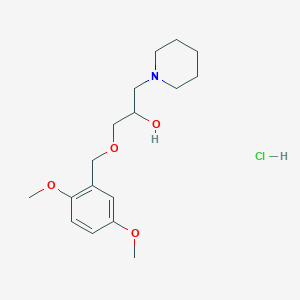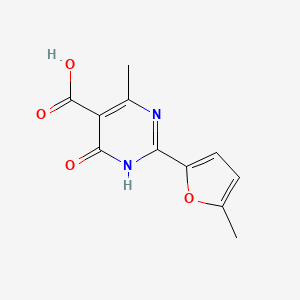![molecular formula C18H14N4O2 B2774834 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 933201-84-4](/img/structure/B2774834.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide” is a benzimidazole-based molecule that demonstrates significant anti-proliferative activity . It is a part of a series of hybridized molecules that comprise a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide .
Synthesis Analysis
The synthesis of this compound involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the compound is obtained .Molecular Structure Analysis
The structure of the compound was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data indicated the bidentate bonding mode for bis-benzimidazole .Chemical Reactions Analysis
The compound is part of a series of hybridized molecules that demonstrate significant anti-proliferative activity . The study reflected the profound role and positions of substitution on the phenyl moiety of the benzimidazole system .Physical And Chemical Properties Analysis
The compound has been characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Scientific Research Applications
Tumor Inhibitory Activity
The compound has been used in the synthesis of a therapeutic active Pd (II) complex, which has shown excellent antiproliferative potency against various carcinoma cell lines . The metal complex exhibited excellent antiproliferative potency with a significant IC 50 value of ∼10 μm against the EAC cell line .
Synthesis of Arylamides
The compound has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides . These arylamides were synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .
Medicinal Chemistry
The compound has been used in the synthesis of heterocycles in medicinal chemistry . These heterocycles have shown c-Met inhibition or GABA A modulating activity .
Treatment of Peptic Ulcers
The compound has been used in the treatment of peptic ulcers . It has been used to treat duodenal and gastric ulcers, as well as drug-induced ulcers associated with non-steroidal anti-inflammatory drugs .
Material Chemistry
The compound has found applications in material chemistry as laser dyes and photochromatic agents .
Boosting Conductivity of Films
The compound’s main decomposition product acts as a nucleating agent for DMBI-H, boosting the conductivity of the final doped P (NDI2OD-T2) films .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKWUXPMZFLJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)


![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)
![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)



![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2774768.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2774769.png)
![2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774771.png)
![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2774773.png)